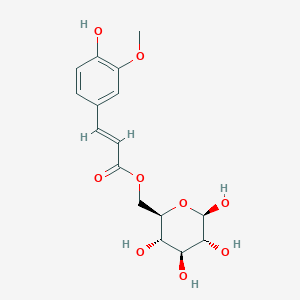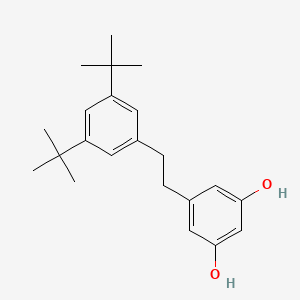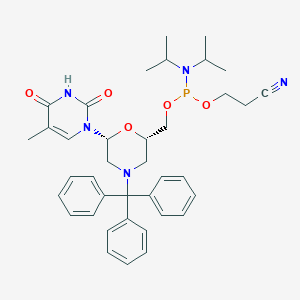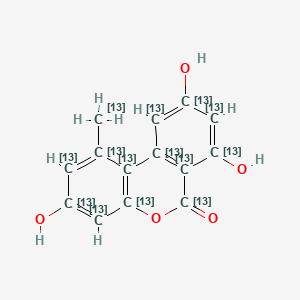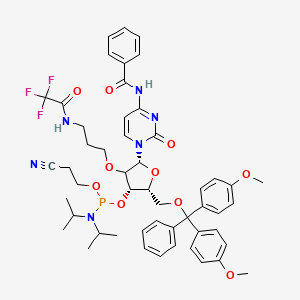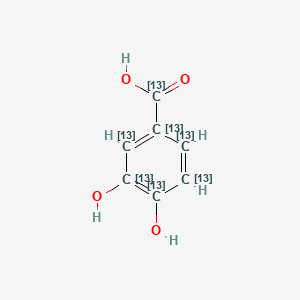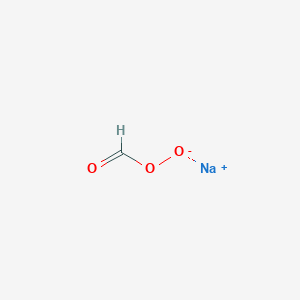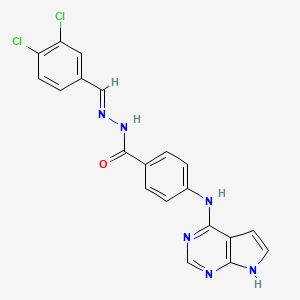
E3 Ligase Ligand-linker Conjugate 18
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
E3 Ligase Ligand-linker Conjugate 18: is a compound that plays a crucial role in the field of proteolysis-targeting chimeras (PROTACs). This compound is a conjugate of an E3 ligase ligand and a linker, which is used to recruit the Cereblon protein. It serves as a key intermediate in the synthesis of complete PROTAC molecules, which are designed to target and degrade specific proteins within cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of E3 Ligase Ligand-linker Conjugate 18 involves the conjugation of Thalidomide (HY-14658) with an appropriate linker. The process typically includes the following steps:
Activation of Thalidomide: Thalidomide is activated by reacting with a suitable reagent to introduce a functional group that can react with the linker.
Linker Attachment: The activated Thalidomide is then reacted with the linker under controlled conditions to form the conjugate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, purification steps, and quality control measures to ensure consistency and reproducibility of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: E3 Ligase Ligand-linker Conjugate 18 undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where functional groups on the linker or ligand are replaced by other groups.
Coupling Reactions: The conjugate can be further modified through coupling reactions to attach additional functional groups or molecules.
Common Reagents and Conditions:
Coupling Agents: Commonly used coupling agents include N,N’-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt).
Solvents: Reactions are typically carried out in solvents such as Dimethylformamide (DMF) or Dichloromethane (DCM).
Catalysts: Catalysts like Palladium on Carbon (Pd/C) may be used in certain reactions to facilitate the process.
Major Products: The major products formed from these reactions are typically the desired conjugates with high purity and specific functional groups that enable further modifications or applications .
Applications De Recherche Scientifique
E3 Ligase Ligand-linker Conjugate 18 has a wide range of scientific research applications, including:
Chemistry: It is used in the synthesis of PROTACs, which are valuable tools for studying protein function and degradation.
Biology: The compound is used to investigate the ubiquitin-proteasome system and its role in cellular processes.
Medicine: PROTACs derived from this conjugate are being explored as potential therapeutic agents for targeting and degrading disease-related proteins.
Industry: The compound is used in the development of novel drug discovery platforms and high-throughput screening assays
Mécanisme D'action
The mechanism of action of E3 Ligase Ligand-linker Conjugate 18 involves the formation of a ternary complex with the target protein and the E3 ligase. This complex facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system, which plays a critical role in maintaining protein homeostasis within cells .
Comparaison Avec Des Composés Similaires
Cereblon Ligand-linker Conjugates: These compounds are similar in structure and function, serving as intermediates in the synthesis of PROTACs.
Von Hippel-Lindau Ligand-linker Conjugates: These conjugates also target the ubiquitin-proteasome system but utilize a different E3 ligase.
MDM2 Ligand-linker Conjugates: These compounds are used to target the MDM2 E3 ligase for protein degradation
Uniqueness: E3 Ligase Ligand-linker Conjugate 18 is unique due to its specific ability to recruit the Cereblon protein, making it a valuable tool for the development of PROTACs that target a wide range of disease-related proteins .
Propriétés
Formule moléculaire |
C31H43N5O7 |
|---|---|
Poids moléculaire |
597.7 g/mol |
Nom IUPAC |
tert-butyl 2-[2-[4-[[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]methyl]piperidin-1-yl]ethoxy]acetate |
InChI |
InChI=1S/C31H43N5O7/c1-31(2,3)43-27(38)20-42-17-16-33-10-8-21(9-11-33)19-34-12-14-35(15-13-34)22-4-5-23-24(18-22)30(41)36(29(23)40)25-6-7-26(37)32-28(25)39/h4-5,18,21,25H,6-17,19-20H2,1-3H3,(H,32,37,39) |
Clé InChI |
WLYSPYOEGIWXAU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)COCCN1CCC(CC1)CN2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




